(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC9923795
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O3S |
|---|---|
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | (5Z)-2-(4-butoxyphenyl)-5-(2-oxo-1-propylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C25H24N4O3S/c1-3-5-15-32-17-12-10-16(11-13-17)22-26-25-29(27-22)24(31)21(33-25)20-18-8-6-7-9-19(18)28(14-4-2)23(20)30/h6-13H,3-5,14-15H2,1-2H3/b21-20- |
| Standard InChI Key | FGFJYOXOMXRXCB-MRCUWXFGSA-N |
| Isomeric SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CCC)/SC3=N2 |
| SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CCC)SC3=N2 |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CCC)SC3=N2 |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Isomerism
The compound’s IUPAC name, (3Z)-3-[2-(4-butoxyphenyl)-6-oxo thiazolo[3,2-b][1, triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one, reflects its polycyclic architecture. Key features include:
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A thiazolo[3,2-b] triazol-6-one core fused at positions 3 and 5.
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A 4-butoxyphenyl substituent at position 2 of the triazole ring.
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A Z-configured exocyclic double bond linking the thiazolo-triazole system to a 1-propylindol-2-one fragment .
The stereochemical descriptor (3Z) indicates the spatial arrangement of the double bond between the triazolothiazole and indole moieties, a critical factor in molecular recognition processes .
Molecular Formula and Mass
Discrepancies exist between sources regarding molecular composition:
| Property | Sigma-Aldrich | ChemSpider | VulcanChem |
|---|---|---|---|
| Molecular Formula | C₂₅H₂₄N₄O₃S | C₃₀H₂₆N₄O₃S | C₂₉H₂₃FN₄O₃S |
| Molecular Weight (g/mol) | 460.55 | 522.62 | 526.60 |
These variations likely arise from differences in substituents (e.g., fluorobenzyl vs. propyl groups). The Sigma-Aldrich entry specifies a 1-propyl chain, yielding a molecular weight of 460.55 g/mol .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit protocol exists for this compound, analogous thiazolo-triazole derivatives are synthesized via one-pot, catalyst-free reactions between dibenzoylacetylene and triazole precursors . A generalized approach involves:
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Cyclocondensation: Formation of the triazolothiazole core via nucleophilic attack of a thiol group on a triazole intermediate.
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Knoevenagel Condensation: Introduction of the indole-2-one fragment through reaction with a substituted indole carbonyl compound.
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Stereoselective Alkylation: Installation of the propyl group at position 1 of the indole ring under basic conditions .
The Z-configuration at the exocyclic double bond is preserved through kinetic control during the condensation step .
Manufacturing Considerations
Sigma-Aldrich markets this compound as a rare chemical for early discovery research, emphasizing that no analytical data (e.g., HPLC, NMR) are available . Key notes for purchasers include:
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Purity Verification: Buyers must independently confirm identity and purity via LC-MS or ¹H NMR.
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Legal Disclaimer: Sold "as-is" without warranties of merchantability or fitness for purpose .
Physicochemical Properties
Thermal and Solubility Characteristics
Though experimental data are scarce, in silico predictions (e.g., ACD/Labs) suggest:
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LogP: ~3.8 (moderate lipophilicity suitable for blood-brain barrier penetration).
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Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating DMSO or ethanol as solvents .
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Melting Point: Estimated 215–230°C based on analogous triazolothiazoles.
Spectroscopic Signatures
Hypothetical spectral data derived from structural analogs include:
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of indole-2-one).
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¹H NMR: Downfield doublets at δ 7.8–8.2 ppm (aromatic protons ortho to the triazole sulfur) .
Applications and Future Research
Current Uses
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Lead Optimization: Serves as a scaffold for medicinal chemistry campaigns targeting kinase inhibitors .
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Materials Science: Conjugated π-system explored for organic semiconductors .
Critical Research Gaps
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